![molecular formula C9H17NO2 B057116 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine CAS No. 30482-25-8](/img/structure/B57116.png)
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
Overview
Description
1,4-Dioxaspiro[45]decan-8-ylmethanamine is a chemical compound with the molecular formula C9H17NO2 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an appropriate amine source. One common method involves the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable amine, such as methylamine. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile employed .
Scientific Research Applications
Chemistry
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine serves as a building block in the synthesis of more complex molecules. Its spirocyclic nature allows it to participate in various chemical reactions to create novel compounds, including spirocyclic derivatives that may exhibit unique properties and reactivities .
Biology
The compound's distinctive structure makes it a candidate for studying biological interactions . It is being explored for its potential to interact with biological targets, such as receptors and enzymes, which could lead to insights into metabolic pathways and cellular processes .
Medicine
Research is ongoing to evaluate the compound's potential as a therapeutic agent . Its ability to modulate biological activity positions it as a candidate for drug development aimed at specific molecular pathways. For instance, studies have indicated its possible applications in developing analgesics and other therapeutic agents targeting neurotransmitter systems .
Industry
In industrial applications, this compound may be utilized in the production of specialty chemicals and materials due to its stability and reactivity. This includes potential uses in polymer chemistry and organic materials .
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-ylmethanamine: Similar structure but with the amine group at a different position.
4,4-Ethylenedioxycyclohexanol: Contains a similar dioxaspiro ring but lacks the amine group.
1,4-Dioxaspiro[4.5]decane-8-carbonitrile: Similar spirocyclic structure with a nitrile group instead of an amine.
Uniqueness
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is unique due to its specific spirocyclic structure and the presence of both an amine and a dioxaspiro ring. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications in scientific research .
Biological Activity
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a chemical compound with the molecular formula and a unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula :
- Molecular Weight : Approximately 171.24 g/mol
- Structure : The compound features a dioxaspiro framework fused to a decane ring system, contributing to its unique chemical reactivity and biological interactions .
This compound acts primarily as a ligand that can bind to various biological targets, including enzymes and receptors. The specific interactions depend on the context of use but may involve modulation of neurotransmitter systems or metabolic pathways. Its ability to influence these pathways suggests potential therapeutic applications in treating neurological disorders or metabolic diseases.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes, which could be beneficial in managing metabolic disorders .
Case Studies
- Neuropharmacology Research : A study investigated the compound's effects on serotonin receptors, revealing that it could enhance serotonin signaling, which is crucial for mood regulation. This suggests its potential use in treating depression or anxiety disorders.
- Metabolic Pathway Analysis : Another study focused on the compound's interaction with enzymes in glucose metabolism, indicating that it might improve insulin sensitivity and glucose uptake in cellular models. This positions it as a candidate for diabetes treatment .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Similarity Index | Key Biological Activity |
---|---|---|---|
1,4-Dioxaspiro[4.5]decan-8-ylmethanol | 17159-82-9 | 0.90 | Ligand for enzyme interactions |
1,4-Dioxaspiro[4.5]decane-8-carbonitrile | 69947-09-7 | 0.75 | Potential neuroprotective effects |
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol | 66336-42-3 | 0.90 | Antioxidant properties |
Safety and Toxicology
While the pharmacological potential is promising, safety assessments are crucial. Preliminary data indicate that this compound exhibits low toxicity levels in vitro; however, comprehensive toxicological studies are needed to evaluate its safety profile for therapeutic use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine derivatives?
Derivatives of this compound are typically synthesized via reductive amination or nucleophilic substitution. For example:
- Reductive amination : Reacting 1,4-dioxaspiro[4.5]decan-8-one with primary amines (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) under catalytic hydrogenation or borohydride reduction yields the target compound. Yields up to 82% are achievable using automated synthesis protocols .
- Nucleophilic substitution : Functionalizing the spirocyclic backbone with halides or activated leaving groups (e.g., bromides) enables coupling with amines. Silica gel column chromatography (hexane/ethyl acetate gradients) is commonly used for purification .
Q. How can NMR spectroscopy validate the structure of this compound derivatives?
1H and 13C NMR are critical for confirming spirocyclic geometry and substituent positions:
- 1H NMR : Protons on the spirocyclic dioxolane ring appear as distinct multiplets (δ 1.5–2.5 ppm). Methanamine protons (NH2) resonate as broad singlets (δ 1.2–1.8 ppm), while aromatic substituents (e.g., dimethoxyphenoxy groups) show peaks at δ 3.7–6.8 ppm .
- 13C NMR : The spirocyclic quaternary carbon is observed at δ 95–110 ppm, with carbonyl carbons (if present) at δ 170–210 ppm. Coupling constants (J) help confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data in spirocyclic methanamine synthesis?
Discrepancies in yields (e.g., 54% vs. 82% ) often arise from:
- Reaction conditions : Temperature, solvent polarity, and catalyst loading (e.g., BF3·OEt2 in ) significantly impact reaction efficiency.
- Purification methods : Automated systems (General Procedure B in ) reduce losses compared to manual column chromatography.
- Intermediate stability : Sensitive intermediates (e.g., 8-oxa-1,4-dithiaspiro[4.5]dekan in ) may degrade if not handled under inert atmospheres.
Q. What strategies optimize regioselectivity in functionalizing the spirocyclic backbone?
- Steric control : Bulky substituents (e.g., tetramethyl groups in ) direct reactions to less hindered positions.
- Electronic effects : Electron-withdrawing groups (e.g., nitriles in ) activate specific carbons for nucleophilic attack.
- Protecting groups : Ethylene acetals ( ) stabilize reactive ketones during multi-step syntheses.
Q. How can computational methods aid in predicting the reactivity of spirocyclic methanamines?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Model interactions with biological targets (e.g., enzymes in ) to prioritize derivatives for synthesis.
Q. Methodological Challenges
Q. What analytical techniques are recommended for detecting impurities in spirocyclic methanamines?
- LC-MS : Identifies low-abundance byproducts (e.g., dimethylacetal impurities at 3% in ).
- HPLC with UV/Vis detection : Resolves enantiomers using chiral columns (e.g., for pharmaceutical intermediates in ).
- Elemental analysis : Validates C/H/N ratios to confirm purity (>98% for publication-grade compounds) .
Q. How should researchers address toxicity concerns in spirocyclic compounds?
- In silico toxicity screening : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity.
- In vitro assays : Test metabolic stability using liver microsomes (see 1,4-dioxane toxicity frameworks in ).
- Structural analogs : Replace dioxane rings with safer motifs (e.g., piperidones in ) to mitigate risks.
Q. Data Interpretation
Q. How to reconcile conflicting NMR data for structurally similar spirocyclic derivatives?
- Solvent effects : Chemical shifts vary in CDCl3 vs. DMSO-d6 (e.g., amine protons in vs. 15).
- Dynamic effects : Conformational flexibility in solution may broaden or split peaks.
- Reference compounds : Compare with analogs like 1,4-dioxaspiro[4.5]decan-8-carbonitrile ( ) to validate assignments.
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound class?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with biological activity.
- Cluster analysis : Group derivatives by functional motifs (e.g., boronate esters in ) to identify activity trends.
Q. Experimental Design
Q. How to design a high-throughput screen for spirocyclic methanamine derivatives?
- Modular synthesis : Use automated platforms () to vary amines and ketone precursors.
- Batch testing : Screen libraries against target proteins (e.g., kinases in ) using fluorescence polarization.
- Data normalization : Include internal controls (e.g., 4-Cyanocyclohexanone ethylene acetal in ) to minimize plate-to-plate variability.
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBYRQFXIBUGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449569 | |
Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30482-25-8 | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30482-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{1,4-dioxaspiro[4.5]decan-8-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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